![molecular formula C23H19BrFN3O3 B11952677 N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)
N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzylidene, hydrazino, oxoethyl, and fluorobenzamide groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 2-(benzyloxy)-5-bromobenzaldehyde with hydrazine hydrate under reflux conditions to form the benzylidene hydrazine intermediate.
Coupling with Oxoethyl Group: The intermediate is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide to introduce the oxoethyl group.
Final Coupling with Fluorobenzamide: The resulting product is then coupled with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, advanced purification techniques like column chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of iodinated or other halogenated derivatives.
Applications De Recherche Scientifique
N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{(2E)-2-[2-(benzyloxy)-5-chlorobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide
- N-(2-{(2E)-2-[2-(benzyloxy)-5-iodobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide
Uniqueness
N-(2-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide stands out due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the benzylidene, hydrazino, oxoethyl, and fluorobenzamide groups also contributes to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C23H19BrFN3O3 |
|---|---|
Poids moléculaire |
484.3 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(5-bromo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H19BrFN3O3/c24-19-8-11-21(31-15-16-4-2-1-3-5-16)18(12-19)13-27-28-22(29)14-26-23(30)17-6-9-20(25)10-7-17/h1-13H,14-15H2,(H,26,30)(H,28,29)/b27-13+ |
Clé InChI |
UTPXOKOZPNPAIP-UVHMKAGCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


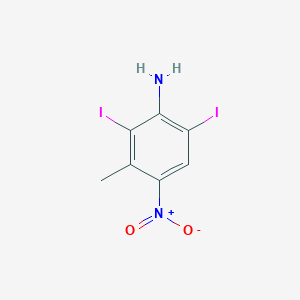
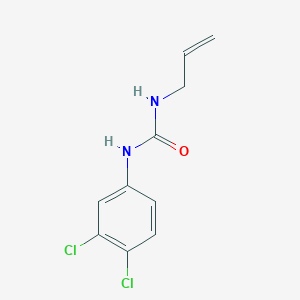

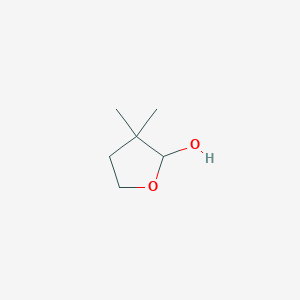
![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
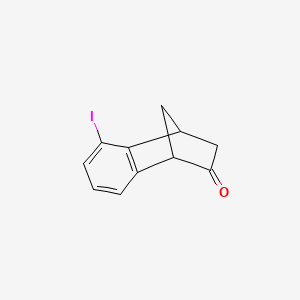

![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)
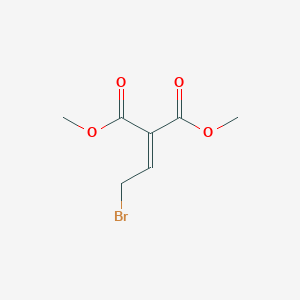

![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)


